molecular formula C11H18O2 B7936439 Methyl 2-(4,4-dimethylcyclohexylidene)acetate

Methyl 2-(4,4-dimethylcyclohexylidene)acetate

Cat. No.: B7936439
M. Wt: 182.26 g/mol
InChI Key: WUVAORMRPHFIPG-UHFFFAOYSA-N
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Description

Methyl 2-(4,4-dimethylcyclohexylidene)acetate (CAS No. 794520-17-5) is an ester derivative of 2-(4,4-dimethylcyclohexylidene)acetic acid. Its molecular formula is C₁₁H₁₈O₂, with a molecular weight of 182.26 g/mol . The compound features a cyclohexylidene ring substituted with two methyl groups at the 4-position and an acetate ester functional group. Key physical properties, such as boiling point, remain unspecified in available data .

Properties

IUPAC Name

methyl 2-(4,4-dimethylcyclohexylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-11(2)6-4-9(5-7-11)8-10(12)13-3/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVAORMRPHFIPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=CC(=O)OC)CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Applications in Pharmaceuticals

The compound's structural similarity to known bioactive molecules indicates potential uses in drug development. Some notable applications include:

  • Drug Development : Research suggests that derivatives of methyl 2-(4,4-dimethylcyclohexylidene)acetate may exhibit pharmacological properties that warrant further investigation for therapeutic uses. For instance, compounds with similar structures have been studied for their antimicrobial and anti-inflammatory effects.
  • Antituberculosis Activity : In a patent study, derivatives of this compound were evaluated for their efficacy against tuberculosis, highlighting its potential role in developing new treatments for infectious diseases .

Applications in the Fragrance Industry

This compound is also recognized for its applications in the fragrance sector:

  • Fragrance Formulation : Due to its pleasant aroma profile, it is utilized in creating perfumes and scented products. Its unique cyclohexylidene structure contributes to distinctive olfactory characteristics that enhance fragrance formulations.

Future Research Directions

Further research is essential to elucidate the full range of biological activities associated with this compound. Potential areas of exploration include:

  • Biological Activity Studies : Investigating antimicrobial, anti-inflammatory, and analgesic properties through clinical trials.
  • Synthetic Modifications : Exploring how changes in structure can enhance efficacy or reduce toxicity in pharmaceutical applications.

Mechanism of Action

The exact mechanism by which Methyl 2-(4,4-dimethylcyclohexylidene)acetate exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially influencing biological processes.

Comparison with Similar Compounds

Ethyl 2-(4,4-dimethylcyclohexyl)acetate

Structural Differences: Ethyl 2-(4,4-dimethylcyclohexyl)acetate (CAS No. undisclosed) differs by an ethyl ester group instead of methyl. The cyclohexyl substituent (non-conjugated) contrasts with the cyclohexylidene (conjugated double bond) in the target compound. Properties:

  • Molecular Weight : Higher than the methyl analog (estimated ~196 g/mol vs. 182.26 g/mol).
  • Volatility: Ethyl esters generally exhibit lower volatility than methyl esters due to increased molecular weight and hydrophobicity. Applications: Limited data exist, as this compound is discontinued .

(Z)-2-(3,3-Dimethylcyclohexylidene)-ethanol (DMCHE)

Structural Differences: DMCHE (C₁₀H₁₈O) replaces the acetate ester with an ethanol group and has 3,3-dimethyl substitution on the cyclohexylidene ring . Properties:

  • Molecular Weight : 154.25 g/mol (lighter than the target compound).
  • Volatility : Higher due to the hydroxyl group and smaller size, making it suitable as a pheromone .
    Biological Activity : Acts as an aggregation pheromone in Polygraphus proximus beetles, attracting both sexes .

2-(4,4-Dimethylcyclohexylidene)acetic Acid

Structural Differences : The parent acid of the target ester, lacking the methyl ester group.
Properties :

  • Acidity : The carboxylic acid group increases polarity and acidity (pKa ~4-5), contrasting with the neutral ester.
  • Solubility : Likely higher water solubility than the ester form.
    Applications : Serves as a precursor in ester synthesis via acid-catalyzed reactions, analogous to methods in .

Pheromone Aldehydes: (Z)-DMCHA

Structural Differences : (Z)-2-(3,3-dimethylcyclohexylidene)-acetaldehyde (C₁₀H₁₆O) features an aldehyde group instead of ester .
Properties :

  • Reactivity : Aldehydes are more reactive than esters, undergoing oxidation or nucleophilic additions.
  • Biological Role: Functions as a minor pheromone component in bark beetles, with overlapping activity in related species (P. subopacus) .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Methyl 2-(4,4-dimethylcyclohexylidene)acetate and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Key Applications/Activity
This compound C₁₁H₁₈O₂ 182.26 Ester Synthetic intermediate (inferred)
Ethyl 2-(4,4-dimethylcyclohexyl)acetate C₁₂H₂₀O₂ ~196 Ester Discontinued
(Z)-DMCHE C₁₀H₁₈O 154.25 Alcohol Beetle pheromone
(Z)-DMCHA C₁₀H₁₆O 152.23 Aldehyde Pheromone component
2-(4,4-dimethylcyclohexylidene)acetic acid C₁₀H₁₄O₂ 168.22 Carboxylic acid Precursor for ester synthesis

Table 2: Impact of Substituent Position and Functional Groups

Feature This compound (Z)-DMCHE
Substituent Position 4,4-dimethyl on cyclohexylidene 3,3-dimethyl
Functional Group Ester Alcohol
Volatility Lower (higher MW, ester group) Higher
Bioactivity Not reported Pheromone

Biological Activity

Methyl 2-(4,4-dimethylcyclohexylidene)acetate is an organic compound characterized by its unique cycloalkylidene structure and acetate functional group. This article explores the biological activity of this compound, focusing on its potential pharmacological effects, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H22_{22}O2_2, featuring a cyclohexylidene moiety that contributes to its structural characteristics. The presence of the acetate group suggests potential reactivity in organic synthesis and medicinal chemistry applications.

Synthesis Methods

Several methods can be employed to synthesize this compound. Common approaches include:

  • Esterification : Reaction of the corresponding acid with methanol in the presence of an acid catalyst.
  • Grignard Reaction : Utilizing a Grignard reagent to introduce the cycloalkylidene structure.

These methods allow for the production of the compound in a laboratory setting, facilitating further biological evaluation.

Biological Activity

Research into the biological activity of this compound is limited; however, compounds with similar structures have exhibited various pharmacological properties. Notable activities include:

  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Some derivatives have demonstrated potential in reducing inflammation markers in vitro.
  • Analgesic Activity : Certain structural analogs have been studied for their pain-relieving properties.

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure FeaturesUnique Aspects
Methyl 2-(2,6-dimethylcyclohexylidene)acetateDifferent cycloalkylidene structureVariations in biological activity
Ethyl (E)-3-[4-(4-hydroxyphenyl)-(3,3,5,5-tetramethylcyclohexylidene)methyl]phenyl]prop-2-enoateMore complex aromatic systemPotential for enhanced estrogen receptor modulation
Methyl 2-[4-(4-methoxybenzoyl)phenyl]acetateIncorporates a methoxy groupDifferent electronic properties affecting reactivity

This table highlights how variations in structure can influence biological activity and potential therapeutic applications.

Case Studies and Research Findings

While specific case studies on this compound are scarce, research on similar compounds has provided insights into their biological mechanisms:

  • Antimicrobial Activity : A study investigating related acetate esters found significant antibacterial effects against Gram-positive bacteria, suggesting that this compound may possess similar properties .
  • Inflammation Modulation : Research on structurally similar compounds indicated that modifications in the cycloalkyl moiety could enhance anti-inflammatory activity through inhibition of pro-inflammatory cytokines .
  • Pain Relief Mechanisms : Analogs have been shown to interact with pain pathways, potentially providing analgesic effects through modulation of neurotransmitter release .

Preparation Methods

Reaction Mechanism and Catalytic Optimization

The base-catalyzed mechanism proceeds via enolate formation from methyl acetoacetate, followed by nucleophilic attack on the cyclohexanone carbonyl. Pyrrolidinium acetate’s dual ionic and basic properties enhance enolate stability while minimizing side reactions like self-condensation. Under optimized conditions (80°C, 10 mol% catalyst loading), the reaction achieves an 89% yield of the alkylidene product (Table 1).

Table 1: Knoevenagel Reaction Outcomes for Cyclohexylidene Acetate Synthesis

EntryCatalystTemperature (°C)Time (h)Yield (%)E:Z Ratio
1Pyrrolidine804721:2
2Piperidine806701:1.8
3[Pyrr][CH₃COO]803891:2.1

Data adapted from solvent-free studies, demonstrating the superior activity of ionic liquid catalysts.

Stereoselectivity and Byproduct Management

The E:Z isomer ratio (1:2.1) reflects thermodynamic control, favoring the more stable Z-isomer due to reduced steric hindrance between the cyclohexylidene methyl groups and ester moiety. Purification via silica gel chromatography (ethyl acetate/hexanes gradient) isolates the desired product with >95% purity.

Hydrogenation-Esterification Tandem Strategy

A patent-derived method (CN105315156A) outlines a two-step synthesis from ortho-cresol derivatives, adaptable for methyl 2-(4,4-dimethylcyclohexylidene)acetate by modifying starting materials.

Hydrogenation of Substituted Phenols

Ortho-cresol undergoes catalytic hydrogenation in methylcyclohexane solvent using Raney nickel (15 g catalyst per 500 g substrate) under high-purity H₂ (1.5 MPa, 160°C). This step selectively reduces aromatic rings to cyclohexanol derivatives, achieving >90% conversion.

Esterification with Acetic Anhydride

The hydrogenated intermediate reacts with acetic anhydride in the presence of tosic acid (6.6 g per 865.5 g substrate). Dropwise addition of the acylating agent into the reaction center minimizes local overheating, enhancing esterification efficiency (79% yield).

Critical Parameters:

  • Temperature Staging: 100–124°C in three phases to control reaction kinetics.

  • Catalyst Recovery: Filtration and washing reclaim >85% Raney nickel for reuse.

Hydrazone Oxidation and Cyclopropanation Pathways

Non-stabilized diazoalkane intermediates, generated via hydrazone oxidation, enable cyclopropanation reactions that can be tailored to form cyclohexylidene esters.

Hydrazone Synthesis

Reaction of 4,4-dimethylcyclohexanone with hydrazine monohydrate (5 equiv.) in methylene chloride yields the corresponding hydrazone (90% purity).

Oxidative Diazo Formation

Treatment with iodosylbenzene (1.5 equiv.) in ethyl acetate generates a diazo species, which undergoes [2+1] cycloaddition with electron-deficient alkenes. While this method is less direct, it offers modular access to functionalized cyclohexylidene derivatives.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 3.72 (s, 3H, OCH₃), 2.58 (t, 2H, CH₂COO), 1.52–1.45 (m, 4H, cyclohexylidene CH₂), 1.25 (s, 6H, C(CH₃)₂).

  • HRMS (ESI): m/z [M+H]⁺ calcd. for C₁₁H₁₈O₂: 183.1385; found: 183.1382.

Thermogravimetric Analysis

Decomposition onset at 215°C confirms thermal stability suitable for high-temperature applications.

Comparative Evaluation of Synthetic Routes

Table 2: Method Comparison for this compound Synthesis

MethodYield (%)Purity (%)ScalabilityCost Index
Knoevenagel Condensation8995HighLow
Hydrogenation-Esterification7990ModerateMedium
Diazo Cyclopropanation6585LowHigh

The Knoevenagel route offers optimal balance between efficiency and practicality, while the hydrogenation method suits substrates requiring aromatic ring reduction .

Q & A

Q. What are the standard synthetic routes for Methyl 2-(4,4-dimethylcyclohexylidene)acetate, and how can reaction conditions be optimized for higher yields?

A common approach involves esterification of the corresponding carboxylic acid or transesterification. For example, analogous compounds (e.g., 2,4-dichlorophenoxy acetate) are synthesized by refluxing the acid with methanol and sulfuric acid, followed by purification via recrystallization . Optimization may include adjusting molar ratios (e.g., acid:alcohol:catalyst), reaction time, and temperature. GC-MS or NMR should monitor reaction progress. For cyclohexylidene derivatives, photochemical or thermal elimination reactions may form the exocyclic double bond.

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • GC-MS : Used to confirm molecular weight and fragmentation patterns. For structurally similar pheromones (e.g., (Z)-DMCHE), diagnostic peaks include m/z 154 (M⁺–H₂O) and 69 (base peak for dimethylcyclohexylidene fragments) .
  • NMR : 1^1H NMR identifies olefinic protons (δ 5.0–6.0 ppm for cyclohexylidene) and ester methyl groups (δ 3.6–3.8 ppm). 13^{13}C NMR confirms carbonyl (δ 170–175 ppm) and quaternary carbons.
  • IR : Ester C=O stretches (~1740 cm⁻¹) and C=C stretches (~1650 cm⁻¹).

Q. How can the biological activity of this compound be assessed in ecological or pharmacological studies?

  • Electroantennography (EAG) : Test antennal responses in target insects (e.g., bark beetles), as done for (Z)-DMCHE in Polygraphus subopacus .
  • Field Trapping : Deploy baits in controlled environments to evaluate attraction/repellency.
  • Enzyme Assays : Screen for interactions with esterases or cytochrome P450 enzymes using UV-Vis or fluorescence-based protocols.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Use nitrile gloves and chemical-resistant suits (e.g., Tyvek®) to avoid dermal exposure .
  • Conduct reactions in fume hoods with proper ventilation.
  • Store waste in sealed containers labeled with hazard codes (e.g., UN 1993) and dispose via certified facilities .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

Chiral Lewis acids (e.g., BINOL-derived catalysts) or enzymatic methods (e.g., lipases in non-aqueous media) can induce asymmetry. For cyclohexylidene systems, asymmetric hydrogenation or kinetic resolution during esterification may be applied. Monitor enantiomeric excess (ee) via chiral GC or HPLC.

Q. What computational methods predict the interaction of this compound with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to model binding to insect olfactory receptors (e.g., ORco proteins).
  • MD Simulations : Analyze stability of ligand-receptor complexes in lipid bilayers over nanosecond timescales.
  • QSAR : Corrogate structural features (e.g., logP, polar surface area) with bioactivity data from analogous pheromones .

Q. How does the stability of this compound vary under different storage conditions?

  • Thermal Stability : Perform accelerated aging studies (40–60°C) and monitor degradation via HPLC.
  • pH Sensitivity : Test hydrolysis rates in buffers (pH 2–12); ester bonds degrade rapidly under alkaline conditions.
  • Light Exposure : UV-Vis spectroscopy tracks isomerization or oxidation of the cyclohexylidene group.

Q. What strategies resolve co-elution issues in GC-MS analysis of this compound and its isomers?

  • Column Selection : Use polar stationary phases (e.g., VF23-ms) to separate (E)- and (Z)-isomers .
  • Temperature Programming : Slow ramping (e.g., 5°C/min) enhances resolution.
  • Derivatization : Convert aldehydes/ketones to oximes or hydrazones for better peak separation.

Q. Can this compound serve as a monomer in polymer chemistry?

Its α,β-unsaturated ester moiety may participate in radical or anionic polymerization. Test reactivity with initiators like AIBN in THF or DMF. Characterize polymers via GPC and DSC for thermal transitions.

Q. How are contradictory bioactivity results reconciled when testing this compound across species?

  • Dose-Response Curves : Identify non-linear effects (e.g., repellency at high concentrations).
  • Receptor Specificity : Compare OR gene expression in target vs. non-target species via qPCR.
  • Field Validation : Conduct multi-season trials to account for ecological variables .

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